N-甲基-N-(t-Boc)-PEG4-酸

描述

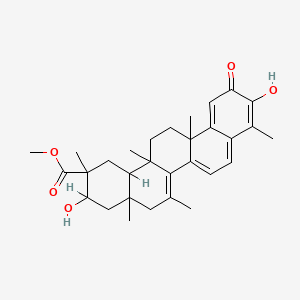

“N-methyl-N-(t-Boc)-PEG4-acid” is a compound that contains a carbamate group, which is a key structural motif in many approved drugs and prodrugs . The carbamate functionality is related to amide-ester hybrid features and, in general, displays very good chemical and proteolytic stabilities .

Synthesis Analysis

The synthesis of compounds like “N-methyl-N-(t-Boc)-PEG4-acid” often involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .Molecular Structure Analysis

The molecular structure of “N-methyl-N-(t-Boc)-PEG4-acid” is characterized by the presence of a carbamate functionality. This functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety .Chemical Reactions Analysis

The reactions of “N-methyl-N-(t-Boc)-PEG4-acid” involve the use of isocyanate intermediates, which are generated in situ . A selective, catalytic and practical method for removing a Boc group from several N, N0-diprotected amino acids and amine derivatives using iron(III) salts as sustainable catalysts is described .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-N-(t-Boc)-PEG4-acid” include a refractive index n20/D 1.437 (lit.), a boiling point of 190 °C (lit.), and a density of 1.079 g/mL at 25 °C .科学研究应用

1. 对聚乙二醇(PEG)进行功能化以增强材料性能

N-甲基-N-(t-Boc)-PEG4-酸参与了对聚乙二醇(PEG)的功能化。例如,N-羟基邻苯二甲酰亚胺(NHPI)已被用于裂解PEG主链中的C-H键,生成与叔丁基双氮二羧酸二叔丁酯(DBAD)反应形成C-N嫁接的碳自由基。这个过程导致了氢肼功能化的PEG的合成,可以改善材料如环氧树脂的相容性和机械性能。这种功能化的PEG在材料科学和工程等各个领域具有潜在的应用(Chen et al., 2020)。

2. N-叔丁氧羰基衍生物的合成和稳定性

N-甲基-N-(t-Boc)-PEG4-酸在N-叔丁氧羰基(t-BOC)衍生物的合成中发挥作用。双叔丁基二碳酸酯是这个过程中的关键组分,它与氨基酸酯在温和条件下反应形成t-BOC衍生物。这种方法已被证明高效可靠,对于合成复杂肽和相关化合物非常有价值(Tarbell et al., 1972)。

3. 催化和还原甲基化应用

这种化合物还与催化和还原甲基化过程相关。在TTT(1,3,5-三氧杂环戊烷-三乙基硅烷-三氟乙酸)体系下,已开发了一种新颖的酸性条件下的N-甲基化方案,表现出对芳香胺和N-杂环化合物的特异性。这种方法与广泛的官能团兼容,显示出在包括原位N-Boc去保护在内的各种合成应用中的潜力(Popp & Bracher, 2015)。

4. 生物共轭和聚合物合成中的形态控制

N-甲基-N-(t-Boc)-PEG4-酸被用于生物共轭和聚合物形态控制。例如,合成了两性块共聚物,用于生物共轭应用。去除t-Boc保护基允许这些聚合物与生物活性分子结合,显示出在药物传递和生物医学应用中的潜力(Park et al., 2017)。

5. 液体润滑和表面相互作用中的应用

这种化合物在液体超润滑性研究中有应用。研究涉及聚乙二醇(PEG)水溶液与硼酸等添加剂,已经展示了实现超低摩擦系数的潜力,表明其在摩擦学和材料科学领域的重要性(Ge et al., 2018)。

6. 聚甲基丙烯酸酯衍生物中的抗菌应用

N-甲基-N-(t-Boc)-PEG4-酸在开发具有抗菌性能的阳离子两性聚甲基丙烯酸酯衍生物中具有重要意义。这些衍生物是使用N-(叔丁氧羰基)氨基乙基甲基丙烯酸酯和丙烯酸丁酯合成的,显示出在医疗应用中作为抗菌剂的潜力(Kuroda & DeGrado, 2005)。

作用机制

Target of Action

N-methyl-N-(t-Boc)-PEG4-acid is a complex compound that is part of a class of compounds known as tryptamines Similar compounds, such as 5-meo-mipt, bind most strongly to 5-ht1a receptors , which play a crucial role in the modulation of mood and anxiety.

Mode of Action

It’s known that the compound undergoes deprotection via an addition/elimination mechanism with 3-methoxypropylamine . This process facilitates the removal of the Boc protecting group, allowing the compound to interact with its targets.

Biochemical Pathways

Similar compounds have been shown to influence the serotonin system , which could imply that N-methyl-N-(t-Boc)-PEG4-acid may also affect these pathways.

Pharmacokinetics

The compound’s solubility and kinetics profiles are considered favorable , which could suggest good bioavailability.

Result of Action

Similar compounds have been shown to have anti-depressant and anxiolytic effects , suggesting that N-methyl-N-(t-Boc)-PEG4-acid may have similar effects.

安全和危害

未来方向

属性

IUPAC Name |

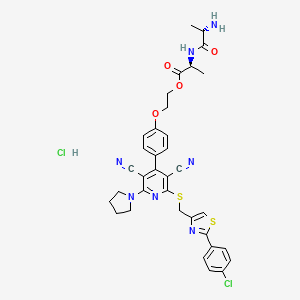

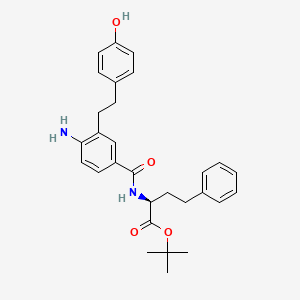

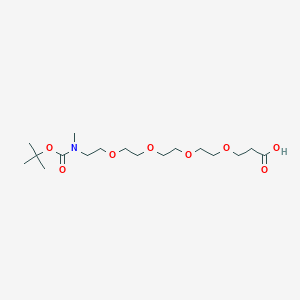

3-[2-[2-[2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H33NO8/c1-17(2,3)26-16(21)18(4)6-8-23-10-12-25-14-13-24-11-9-22-7-5-15(19)20/h5-14H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZYFMMNWNDIBGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(t-Boc)-PEG4-acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。